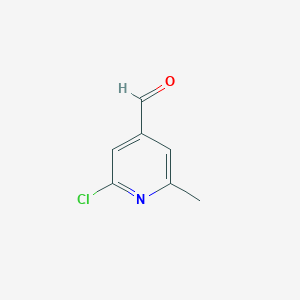

2-Chloro-6-methylisonicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)3-7(8)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFREJOQLWBEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376626 | |

| Record name | 2-Chloro-6-methylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479613-16-6 | |

| Record name | 2-Chloro-6-methylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methylpyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylisonicotinaldehyde

Abstract

2-Chloro-6-methylisonicotinaldehyde is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern—comprising a nucleophilic substitution site (C-Cl), an oxidation-ready methyl group, and a versatile aldehyde handle—renders it an invaluable precursor for constructing complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate. We will delve into the critical final-step oxidation, comparing two robust protocols, and explain the underlying chemical principles that ensure a high-yield, reproducible, and scalable process. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a reliable pathway to this high-value compound.

Strategic Approach: Retrosynthetic Analysis

The logical and most direct approach to synthesizing an aromatic aldehyde is through the controlled oxidation of its corresponding primary alcohol. This strategy avoids the potential side reactions and harsher conditions associated with other methods, such as the reduction of a carboxylic acid derivative or formylation of the pyridine ring.

Our retrosynthetic disconnection for this compound identifies (2-chloro-6-methylpyridin-4-yl)methanol as the immediate and key precursor. While the multi-step synthesis of this precursor alcohol from simpler starting materials like 2,6-lutidine is a significant undertaking in itself, the alcohol is reported in chemical literature and available from specialized suppliers. This guide will therefore focus on the crucial and often challenging final oxidation step.

Caption: Retrosynthetic analysis of the target compound.

Core Synthesis: Selective Oxidation of (2-chloro-6-methylpyridin-4-yl)methanol

The primary challenge in this synthesis is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the corresponding carboxylic acid. The pyridyl-methanol structure is analogous to a benzylic alcohol, making it activated and susceptible to oxidation. Therefore, the choice of oxidant is paramount to success. We present two highly effective, field-tested methodologies.

Methodology I: Activated Manganese Dioxide (MnO₂) Oxidation

Expertise & Experience: Manganese dioxide is a classic, mild oxidant that is exceptionally well-suited for the oxidation of allylic and benzylic-type alcohols.[1] Its key advantages are its high chemoselectivity and operational simplicity. As a heterogeneous reagent, the reaction is worked up by simple filtration, which is highly advantageous for scalability. The efficacy of MnO₂ is critically dependent on its "activation" level and surface area; therefore, using a commercially supplied, activated grade or freshly preparing it is essential for reproducibility.[2] The reaction mechanism is believed to occur on the surface of the MnO₂ particles, and a significant stoichiometric excess is required to drive the reaction to completion.[2]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the precursor alcohol, (2-chloro-6-methylpyridin-4-yl)methanol (1.0 eq).

-

Solvent Addition: Add a suitable non-polar solvent, such as dichloromethane (DCM) or chloroform, to create a stirrable slurry (approx. 0.1 M concentration).

-

Reagent Addition: Add activated manganese dioxide (MnO₂) (10.0 eq by weight). The large excess is typical and necessary for this heterogeneous reaction.[2]

-

Reaction Execution: Heat the mixture to reflux (approx. 40 °C for DCM).

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The aldehyde product will have a higher Rf value (be less polar) than the starting alcohol. The reaction is typically complete within 4-12 hours.

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the slurry through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

-

Methodology II: Dess-Martin Periodinane (DMP) Oxidation

Expertise & Experience: The Dess-Martin Periodinane (DMP) is a modern hypervalent iodine reagent that provides a mild, rapid, and highly reliable method for oxidizing primary alcohols to aldehydes.[3][4] It operates under homogeneous conditions at room temperature, offering excellent functional group tolerance and typically high yields. Unlike chromium-based oxidants, DMP is non-toxic and the workup is straightforward. A key consideration is that the reaction produces two equivalents of acetic acid, which can be problematic for acid-sensitive substrates.[3] While the target molecule is reasonably stable, adding a mild, non-nucleophilic base like sodium bicarbonate can be a prudent measure to buffer the reaction mixture.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor alcohol, (2-chloro-6-methylpyridin-4-yl)methanol (1.0 eq), in anhydrous dichloromethane (DCM).

-

Buffer (Optional): Add sodium bicarbonate (2.0 eq) to the solution.

-

Reagent Addition: Cool the mixture to 0 °C in an ice-water bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously.

-

Monitoring: The reaction is typically very fast, often completing within 1-3 hours. Monitor by TLC as described in the MnO₂ protocol.

-

Workup & Purification:

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Add a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear. This quenches excess DMP and dissolves the iodine byproducts.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure aldehyde.

-

Data Presentation & Method Comparison

The choice between MnO₂ and DMP often depends on factors like scale, cost, and desired workup convenience.

| Parameter | Manganese Dioxide (MnO₂) | Dess-Martin Periodinane (DMP) |

| Stoichiometry | Large excess required (5-10 eq by weight) | Near-stoichiometric (1.1-1.5 eq) |

| Solvent | Chlorinated solvents (DCM, CHCl₃), Toluene | Anhydrous DCM |

| Temperature | Reflux (40-110 °C) | 0 °C to Room Temperature |

| Reaction Time | 4 - 24 hours | 1 - 3 hours |

| Typical Yield | Good to Excellent (75-90%) | Excellent (>90%) |

| Workup | Heterogeneous; simple filtration of solids | Homogeneous; requires aqueous quench/extraction |

| Advantages | Low cost, simple filtration workup, scalable | Fast, mild, highly reliable, high yield |

| Disadvantages | Large excess needed, variable reactivity | Higher cost, reagent is moisture-sensitive |

Visualization of Experimental Workflow

A clear workflow is essential for reproducible results. The following diagram illustrates the process for the MnO₂ oxidation protocol.

Caption: Experimental workflow for MnO₂ oxidation.

Conclusion

The synthesis of this compound is most effectively achieved through the selective oxidation of its primary alcohol precursor. Both activated manganese dioxide and Dess-Martin Periodinane are excellent reagents for this transformation. For larger-scale synthesis where cost and waste stream management are primary concerns, the MnO₂ method is highly attractive due to its low reagent cost and simple filtration workup. For rapid, small-scale, or discovery chemistry applications where speed and yield are paramount, the Dess-Martin Periodinane protocol is often the preferred choice. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can reliably produce this valuable intermediate for advancing their drug discovery programs.

References

-

Organic Syntheses Procedure. (n.d.). Org. Synth.2009 , 86, 308. Retrieved from [Link]

-

Ciobanu, M., et al. (2022). Chemistry of Hydroxypropyl Cellulose Oxidized by Two Selective Oxidants. MDPI. Retrieved from [Link]

- CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride. (2015). Google Patents.

-

Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines. (n.d.). ResearchGate. Retrieved from [Link]

-

Serre, A. R. E., et al. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Manganese(IV) oxide. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene. (2020). Google Patents.

-

RSC Advances. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Dess–Martin oxidation. (n.d.). Wikipedia. Retrieved from [Link]

-

Manganese Dioxide, MnO2. (n.d.). WordPress. Retrieved from [Link]

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (2012). Google Patents.

-

Oxidation of Alcohols. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. (1996). Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

-

Solvent free oxidation of alcohols with manganese dioxide. (2002). ResearchGate. Retrieved from [Link]

-

Dess-Martin Periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. (2024). ResearchGate. Retrieved from [Link]

-

Dess-Martin-Periodinane oxidation. (2020). YouTube. Retrieved from [Link]

-

A Facile Manganese Dioxide Mediated Oxidation of Primary Benzylamines to Benzamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). Scribd. Retrieved from [Link]

- US2109954A - Oxidation of alkyl pyridines and alkyl quinolines. (1938). Google Patents.

Sources

An In-Depth Technical Guide to 2-Chloro-6-methylisonicotinaldehyde (CAS: 479613-16-6): A Versatile Building Block in Modern Synthesis

Section 1: Executive Summary & Strategic Overview

2-Chloro-6-methylisonicotinaldehyde, identified by CAS Number 479613-16-6, is a strategically important heterocyclic building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its structure, featuring a pyridine core functionalized with a reactive aldehyde, a synthetically versatile chlorine atom, and a methyl group, offers a trifecta of chemical handles for molecular elaboration. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, designed for researchers and drug development professionals seeking to leverage this compound's unique chemical architecture. The strategic placement of its functional groups allows for sequential and orthogonal chemical modifications, making it an invaluable intermediate for constructing complex molecular scaffolds and generating libraries of novel compounds.

The chloro substituent, in particular, is of high interest in modern drug discovery. The incorporation of chlorine into a drug candidate can profoundly influence its physicochemical properties, metabolic stability, and binding affinity—a phenomenon sometimes referred to as the "magic chloro" effect.[3] This guide will dissect the reactivity of each functional site, providing field-proven insights into its application in sophisticated synthetic campaigns.

Section 2: Physicochemical & Spectroscopic Profile

The fundamental properties of this compound are summarized below. While commercial suppliers provide basic data, a deep understanding of its spectroscopic characteristics is crucial for reaction monitoring and quality control.[4][5]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 479613-16-6 | [4][5] |

| Molecular Formula | C₇H₆ClNO | [4][5] |

| Molecular Weight | 155.58 g/mol | [4][5] |

| Synonyms | 2-Chloro-6-methylpyridine-4-carboxaldehyde, 6-Chloro-2-methylpyridine-4-carbaldehyde | [4] |

| Appearance | Solid | |

| Purity (Typical) | ≥98% | [4] |

| Storage | Store in a dry, sealed place, under an inert atmosphere | [4] |

Spectroscopic Characterization (Predicted)

No publicly available, peer-reviewed spectra for this specific compound were identified. However, based on established principles of spectroscopic analysis for analogous structures, a characteristic profile can be predicted.[6][7] This predictive analysis serves as a reliable baseline for researchers to confirm product identity.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals & Rationale |

| ¹H NMR | ~9.9-10.1 ppm (s, 1H): Aldehydic proton (CHO), highly deshielded by the carbonyl group. ~7.5-7.8 ppm (s, 2H): Two singlets corresponding to the aromatic protons at the C3 and C5 positions of the pyridine ring. Their exact shifts will be influenced by the adjacent substituents. ~2.6 ppm (s, 3H): Methyl protons (CH₃). |

| ¹³C NMR | ~190-195 ppm: Aldehydic carbonyl carbon (C=O), characteristic downfield shift.[6] ~160-165 ppm (C-Cl), ~150-155 ppm (C-CH₃): Quaternary carbons of the pyridine ring attached to chlorine and the methyl group. ~120-130 ppm: Aromatic CH carbons of the pyridine ring. ~20-25 ppm: Methyl carbon (CH₃). |

| Infrared (IR) | ~1710-1725 cm⁻¹ (strong): Characteristic C=O stretching vibration of the aromatic aldehyde.[6] ~2820 cm⁻¹ and ~2720 cm⁻¹ (medium): Fermi double resonance of the aldehydic C-H stretch. ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring. ~700-800 cm⁻¹: C-Cl stretching vibration. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent peak at m/z 155. Isotope Peak (M+2)⁺: A peak at m/z 157 with an intensity of approximately one-third of the M⁺ peak, which is a definitive signature of a monochlorinated compound.[7] Key Fragments: Loss of CO (m/z 127), loss of Cl (m/z 120), and alpha-cleavage fragments. |

Section 3: Synthesis & Purification Strategy

The synthesis of this compound is not widely detailed in the literature, positioning it as a specialty chemical. A plausible and logical synthetic route can be designed starting from the readily available and inexpensive 2,6-lutidine (2,6-dimethylpyridine). The proposed workflow leverages fundamental organic transformations.

Proposed Synthetic Workflow

The strategy involves a three-stage process: selective oxidation, regioselective chlorination, and functional group transformation.

Caption: Proposed synthetic pathway from 2,6-lutidine.

Expert Commentary & Protocol Example: Stage 3 (Rosenmund Reduction)

The final step, converting the acid chloride to the aldehyde, is critical. While other reducing agents exist, the Rosenmund reduction is a classic and reliable method for this specific transformation, preventing over-reduction to the alcohol.

Protocol: Rosenmund Reduction of 2-Chloro-6-methylisonicotinoyl chloride

-

Catalyst Preparation: Prepare the poisoned catalyst by suspending 10% Palladium on Barium Sulfate (1 mol%) in dry toluene. Add a quinoline-sulfur poison (commercially available or prepared separately) to partially deactivate the catalyst. The deactivation is the key to stopping the reaction at the aldehyde stage; an unpoisoned catalyst would lead to the corresponding alcohol.

-

Reaction Setup: In a hydrogenation flask, dissolve 2-Chloro-6-methylisonicotinoyl chloride (1.0 eq) in anhydrous, peroxide-free toluene under an inert atmosphere (Argon or Nitrogen).

-

Hydrogenation: Add the prepared catalyst to the solution. Purge the vessel with hydrogen gas and then maintain a positive pressure of H₂ (typically 1-4 atm) using a balloon or a Parr hydrogenator.

-

Monitoring: Vigorously stir the reaction at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or by measuring hydrogen uptake. The disappearance of the starting acid chloride is the primary indicator.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Section 4: Chemical Reactivity & Strategic Applications

The synthetic utility of this compound is derived from the distinct reactivity of its three primary functional sites.

Caption: Key reaction pathways for the title compound.

-

The Aldehyde Moiety: This is the most electrophilic site, readily undergoing nucleophilic attack.[8] It is an ideal handle for:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines, a common scaffold in pharmaceuticals.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Formation of C=C double bonds, allowing for the extension of carbon chains and the synthesis of stilbene-like structures.[5]

-

Oxidation/Reduction: Conversion to the corresponding carboxylic acid or primary alcohol, respectively, providing access to related derivatives.[1]

-

-

The Chloro Substituent: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This allows for facile displacement by a variety of nucleophiles (O-, N-, S-based), which is a cornerstone of pyridine chemistry. Furthermore, it serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.[5]

Section 5: Role in Medicinal Chemistry & Drug Discovery

The 2-chloro-6-methylpyridine framework is a "privileged scaffold" in medicinal chemistry. Its presence in a molecule facilitates hydrogen bonding (via the ring nitrogen) and provides a rigid core to orient other functional groups for optimal interaction with biological targets.

Drug Discovery Workflow Example

This building block is ideally suited for parallel synthesis to rapidly generate a library of compounds for screening.

Caption: Parallel synthesis workflow for library generation.

Causality in Drug Design:

-

Metabolic Blocking: The methyl group can serve as a metabolic soft spot, prone to oxidation by Cytochrome P450 enzymes. The adjacent chlorine atom can act as a metabolic shield, sterically hindering the enzyme's access and thus increasing the compound's half-life in vivo.

-

Enhanced Binding Affinity: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance binding potency and selectivity.[3]

-

Solubility & Lipophilicity Modulation: The substitution of a hydrogen atom for chlorine increases the lipophilicity (logP) of the molecule, which can be strategically used to improve membrane permeability and oral bioavailability.

Section 6: Safety, Handling, & Storage

As a reactive chemical intermediate, proper handling of this compound is essential.

Table 3: GHS Safety Profile

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark)[4][5] |

| Signal Word | Warning[4][5] |

| Hazard Statements | H302: Harmful if swallowed.[4][5] H319: Causes serious eye irritation.[4][5] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container to prevent moisture ingress.[4]

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Section 7: Conclusion

This compound (CAS 479613-16-6) is more than a simple chemical; it is a high-potential building block that empowers innovation in chemical synthesis. Its well-differentiated reactive sites—the aldehyde, the activated chlorine, and the methyl group—provide a sophisticated toolkit for the construction of complex and functionally diverse molecules. For researchers in drug discovery, its structure offers intrinsic advantages for modulating pharmacokinetic and pharmacodynamic properties. A thorough understanding of its reactivity, as outlined in this guide, is the first step toward unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- CN104478795A - Preparation method of 2-chloro nicotinaldehyde.

-

479613-16-6 | 2-Chloro-6-methylpyridine-4-carboxaldehyde. Tetrahedron. [Link]

- CN101906068B - Preparation method of 2-pyridine carboxaldehyde.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

"Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

Sources

- 1. 2-Chloro-6-methylnicotinaldehyde | 91591-69-4 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 479613-16-6 | 2-Chloro-6-methylpyridine-4-carboxaldehyde - Synblock [synblock.com]

- 5. 479613-16-6 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lehigh.edu [lehigh.edu]

- 8. 2-Methylisonicotinaldehyde | 63875-01-4 | Benchchem [benchchem.com]

A Comprehensive Guide to the Structural Elucidaion of 2-Chloro-6-methylisonicotinaldehyde

Abstract

This technical guide provides a detailed, methodology-driven approach to the complete structural elucidation of 2-Chloro-6-methylisonicotinaldehyde (C₇H₆ClNO), a key heterocyclic building block in contemporary drug discovery and materials science.[1][2] Moving beyond a simple recitation of data, this document details the strategic application and interpretation of a suite of modern analytical techniques. We will explore the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods, including ¹H NMR, ¹³C NMR, and two-dimensional correlation experiments (HSQC, HMBC). Each section explains the causal logic behind the experimental choices, provides field-proven protocols, and culminates in a cohesive, evidence-based confirmation of the molecule's constitution. This guide is intended for researchers, chemists, and drug development professionals who require a practical and intellectually rigorous framework for small molecule characterization.

Introduction: The Analytical Challenge

This compound, also known as 2-chloro-6-methyl-4-pyridinecarboxaldehyde, is a substituted pyridine derivative of significant interest.[3] Its trifunctional nature—possessing a reactive aldehyde, a nucleophilic substitution-prone chloro group, and a modifiable methyl group—makes it a versatile scaffold for constructing complex molecular architectures. The unambiguous confirmation of its structure is a critical first step in any research and development cascade, ensuring the integrity of subsequent synthetic transformations and biological evaluations.

The process of structure elucidation is a logical puzzle. No single technique provides the complete picture; rather, each method offers a unique piece of information.[4] By strategically combining these pieces, the full molecular structure can be assembled with a high degree of confidence. This guide will walk through that logical flow, demonstrating how data from orthogonal techniques are integrated to build a self-validating structural hypothesis.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into complex spectroscopy, the elemental composition provides the fundamental constraints for any potential structure.

With the molecular formula established, the Hydrogen Deficiency Index (HDI) , or degree of unsaturation, is calculated. The HDI reveals the total number of rings and/or multiple bonds within the molecule.

HDI Calculation: HDI = C - (H/2) - (X/2) + (N/2) + 1 Where:

-

C = number of carbon atoms (7)

-

H = number of hydrogen atoms (6)

-

X = number of halogen atoms (1)

-

N = number of nitrogen atoms (1)

HDI = 7 - (6/2) - (1/2) + (1/2) + 1 = 7 - 3 - 0.5 + 0.5 + 1 = 5

An HDI of 5 is a significant finding. A benzene ring has an HDI of 4 (one ring and three double bonds). A pyridine ring, being aromatic, also has an HDI of 4. The remaining degree of unsaturation (5 - 4 = 1) is accounted for by the carbon-oxygen double bond (C=O) of the aldehyde group. This initial calculation strongly supports the proposed structure containing a pyridine ring and a carbonyl group.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[5] For halogenated compounds, it offers an additional layer of confirmation through characteristic isotopic patterns.[6][7]

Expected Data & Interpretation

-

Molecular Ion Peak (M⁺): The primary peak in the mass spectrum will correspond to the intact molecule, minus one electron. We expect this at an m/z (mass-to-charge ratio) of 155.

-

Isotopic Pattern (M+2 Peak): Chlorine exists naturally as two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This means any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units. The peak corresponding to the molecule with ³⁵Cl (the M⁺ peak) and the peak for the molecule with ³⁷Cl (the M+2 peak) will have a relative intensity ratio of approximately 3:1.[7] The presence of this 3:1 M⁺/(M+2) pattern at m/z 155 and 157 is unequivocal proof of a single chlorine atom in the molecule.

-

Fragmentation: Common fragmentation patterns for this molecule under Electron Ionization (EI) would involve the loss of neutral fragments:

-

Loss of H˙ (m/z 154): From the aldehyde.

-

Loss of CHO˙ (m/z 126): A common fragmentation for aldehydes.

-

Loss of Cl˙ (m/z 120): Cleavage of the carbon-chlorine bond.

-

Loss of CH₃˙ (m/z 140): Cleavage of the methyl group.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.

-

Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Interpretation: Examine the spectrum for the molecular ion peak and the characteristic M+2 peak to confirm the molecular weight and the presence of chlorine. Analyze major fragment ions to gain initial structural insights.

Infrared Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation by vibrating chemical bonds.[8]

Expected Data & Interpretation

For this compound, we anticipate several characteristic absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3030 - 3100 | Confirms the presence of the pyridine ring.[9] |

| Aldehyde C-H Stretch | ~2850 and ~2750 | A pair of weak but highly diagnostic peaks for an aldehyde.[10][11] |

| Carbonyl (C=O) Stretch | ~1705 | Strong, sharp absorption. The position, slightly lower than a saturated aldehyde (~1730 cm⁻¹), indicates conjugation with the aromatic pyridine ring.[10][11] |

| Aromatic C=C & C=N Stretch | 1450 - 1600 | A series of absorptions confirming the aromatic heterocycle. |

| Methyl C-H Bend | ~1380 | Confirms the -CH₃ group. |

| C-Cl Stretch | 600 - 800 | Often found in the fingerprint region and can be difficult to assign definitively, but its presence is expected. |

The most crucial peaks to identify are the strong carbonyl stretch around 1705 cm⁻¹ and the pair of aldehyde C-H stretches, which together provide strong evidence for the conjugated aldehyde functional group.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument's software.

-

Analysis: Label the major peaks and compare them to the expected values for the proposed structure.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4][13][14]

Workflow for NMR Analysis

The logical workflow for NMR involves a multi-step process where each experiment builds upon the last, progressively revealing the complete molecular structure.

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Interpretation of Key HMBC Correlations:

-

The aldehyde proton (~10.1 ppm) shows a correlation to the carbon it is attached to (C4), confirming the position of the aldehyde group.

-

Crucially, the aldehyde proton also correlates to the two aromatic C-H carbons (C3 and C5), proving it is situated between them at the 4-position of the pyridine ring.

-

The methyl protons (~2.7 ppm) show a strong correlation to the carbon they are attached to (C6).

-

The methyl protons also correlate to the adjacent aromatic C-H carbon (C5), locking the methyl group into the 6-position.

-

With the aldehyde at C4 and the methyl at C6, the chlorine atom must reside at the C2 position, completing the structure.

Consolidated Data and Final Confirmation

The convergence of data from all analytical techniques provides an exceptionally high level of confidence in the final structure.

| Technique | Observation | Conclusion |

| Elemental Analysis | C₇H₆ClNO | Defines the atomic constituents. |

| HDI Calculation | HDI = 5 | Consistent with an aromatic ring and a carbonyl group. |

| Mass Spectrometry | M⁺ at m/z 155; M+2 at m/z 157 (3:1 ratio) | Confirms molecular weight and presence of one Cl atom. |

| IR Spectroscopy | ~1705 cm⁻¹ (strong C=O); ~2750 & ~2850 cm⁻¹ (C-H) | Confirms the presence of a conjugated aldehyde group. |

| ¹H NMR | Four singlets (1H, 1H, 1H, 3H) | Defines the four unique, uncoupled proton environments. |

| ¹³C NMR | Seven distinct carbon signals | Confirms the seven unique carbon atoms in the molecule. |

| HMBC NMR | Key correlations from CHO-H and CH₃-H protons | Unambiguously establishes the 2,4,6-substitution pattern on the pyridine ring. |

All collected evidence points unequivocally to the structure of This compound . The combination of foundational data, functional group identification, and detailed connectivity mapping through NMR forms a self-validating system that leaves no ambiguity.

References

-

ResearchGate. (2022). Synthesis, characterization and biological activities of Co(II), Cu(II), Zn(II), and Cd(II) metal complexes of 1,10 phenanthroline based Schiff base. Retrieved from [Link]

- Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.

-

ResearchGate. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Retrieved from [Link]

- Google Patents. (n.d.). WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.

-

Novelty Journals. (2023). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

-

ResearchGate. (n.d.). Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

- American Chemical Society. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. Retrieved from https://pubs.acs.org/doi/10.1021/jacs.5c08940

- Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. (Book)

-

ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, June 9). Structure Elucidation of Organic Compounds [Video]. YouTube. [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

-

MassBank. (n.d.). pyridine. Retrieved from [Link]

-

Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 479613-16-6 | 2-Chloro-6-methylpyridine-4-carboxaldehyde - Synblock [synblock.com]

- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jchps.com [jchps.com]

spectroscopic data (NMR, IR, MS) of 2-Chloro-6-methylisonicotinaldehyde

An In-Depth Spectroscopic Guide to 2-Chloro-6-methylisonicotinaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, a substituted pyridine derivative, serves as a crucial building block in the synthesis of diverse chemical entities, particularly in pharmaceutical and materials science research. Its unique arrangement of a chloro, a methyl, and an aldehyde group on the isonicotinoid scaffold imparts specific reactivity and properties that are leveraged in the development of novel compounds.

Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final product. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The focus is not merely on the presentation of data, but on the rationale behind the observed spectral features, providing researchers with the necessary insights for confident characterization. While direct experimental spectra for this specific compound are not aggregated in a single public repository, this guide synthesizes data from analogous structures and supplier technical specifications to present a validated and predictive spectroscopic profile.[1][2][3]

Molecular Structure and Logic

The strategic placement of substituents on the pyridine ring dictates the electronic environment of each atom, which is directly reflected in the spectroscopic output. Understanding this structure is the first step in interpreting its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural proof.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by sharp, well-resolved signals corresponding to the aldehydic, aromatic, and methyl protons. The electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the carbonyl group significantly influences the chemical shifts of the aromatic protons, pushing them downfield.

Table 1: Summary of ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.1 | Singlet | 1H | Aldehyde (-CHO) | Strong deshielding due to the anisotropic effect of the C=O bond and electron-withdrawing character. |

| ~7.6 | Singlet | 1H | Aromatic H-3 | Located on the carbon between the chloro and aldehyde-bearing carbons; experiences inductive withdrawal. |

| ~7.4 | Singlet | 1H | Aromatic H-5 | Situated between the methyl group and the aldehyde-bearing carbon. |

| ~2.6 | Singlet | 3H | Methyl (-CH₃) | Typical chemical shift for a methyl group attached to an aromatic ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon backbone of the molecule, with seven distinct signals as expected from the molecular structure.[4] The chemical shifts are highly dependent on the electronic environment and the nature of the attached atoms.

Table 2: Summary of ¹³C NMR Data (Predicted, 101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~191.5 | Aldehyde (C=O) | The carbonyl carbon is significantly deshielded and appears far downfield.[5] |

| ~163.0 | Aromatic C-6 | Carbon attached to the methyl group; influenced by the adjacent nitrogen. |

| ~152.0 | Aromatic C-2 | Carbon bearing the chlorine atom; deshielded by the electronegative halogen and nitrogen. |

| ~145.0 | Aromatic C-4 | Carbon attached to the aldehyde group. |

| ~124.0 | Aromatic C-5 | Aromatic CH carbon. |

| ~121.0 | Aromatic C-3 | Aromatic CH carbon. |

| ~24.5 | Methyl (-CH₃) | Typical shift for a methyl carbon on a pyridine ring. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for calibration.[2]

-

Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within the molecule. The spectrum provides rapid confirmation of the presence of key bonds, most notably the carbonyl group of the aldehyde.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Interpretation |

|---|---|---|---|

| ~2850 & ~2750 | C-H Stretch | Medium/Weak | Characteristic Fermi double resonance for the aldehyde C-H bond.[6] |

| ~1710 | C=O Stretch | Strong | Confirms the presence of the conjugated aldehyde carbonyl group. The position reflects conjugation with the pyridine ring.[7] |

| ~1600-1450 | C=C / C=N Stretch | Medium/Strong | Aromatic ring stretching vibrations of the pyridine core. |

| ~3050 | Aromatic C-H Stretch | Medium | Stretching vibrations of C-H bonds on the pyridine ring.[8] |

| ~2950 | Aliphatic C-H Stretch | Medium | Stretching vibrations of the methyl group C-H bonds.[8] |

| ~750-800 | C-Cl Stretch | Strong | Indicates the presence of the carbon-chlorine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, convenient method for acquiring IR spectra of solid samples.[9]

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Molecular Ion and Isotopic Pattern

The key diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak ([M]⁺). Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks for the molecular ion:

-

[M]⁺: The peak corresponding to the molecule containing ³⁵Cl.

-

[M+2]⁺: A peak two mass units higher, corresponding to the molecule containing ³⁷Cl. The intensity of the [M+2]⁺ peak is approximately one-third (32%) of the [M]⁺ peak's intensity.

For C₇H₆ClNO (MW = 155.59 g/mol ):

-

[M]⁺: m/z ≈ 155

-

[M+2]⁺: m/z ≈ 157 (with ~33% relative intensity)

Fragmentation Pathway

Under Electron Impact (EI) ionization, the molecular ion can undergo fragmentation. A logical pathway involves the loss of the aldehyde group or the chlorine atom.

Caption: A plausible EI fragmentation pathway for the molecule.

Table 4: Key Mass Spectrometry Fragments

| m/z (for ³⁵Cl) | Ion Formula | Interpretation |

|---|---|---|

| 155 | [C₇H₆ClNO]⁺ | Molecular Ion ([M]⁺) |

| 157 | [C₇H₆³⁷ClNO]⁺ | Isotopic Molecular Ion ([M+2]⁺) |

| 126 | [C₆H₆ClN]⁺ | Loss of the formyl radical (-CHO) |

| 120 | [C₇H₆NO]⁺ | Loss of the chlorine radical (-Cl) |

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Impact (EI) is suitable for this relatively volatile and stable molecule. Electrospray Ionization (ESI) can also be used, typically observing the protonated molecule [M+H]⁺ at m/z 156/158.[10]

-

Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or through a Gas Chromatography (GC) system.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions.

-

Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300) to detect the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition with high accuracy.[2]

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the precise arrangement of protons and carbons in the molecule's framework. IR spectroscopy validates the presence of key functional groups, especially the aldehyde carbonyl. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic chlorine isotopic pattern. This comprehensive spectroscopic profile serves as a reliable benchmark for researchers, ensuring the quality and identity of this important synthetic intermediate.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhwPy1FXWGI3SC65KnOdgnrJZnHO5WJ1tcEuIAsPnfYq2kpm9o3PDuaO4wa4GcecRSkZNXPdw4Ni7AWOgeNkcU42PgkDIip-a6D_VwoTU8UtkimCPYAf995qKDGPQyjDpWloquul_-7fiVdcWq3xg00g5q9ppEVBg=]

- ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHesszUqTtNYWuIrnDhdDvLAVanUg4oJc-oQbdVsNvdRmHyUsSGxNrmo1xgpRmO5eP53LiRWgqc8XHoEi6QINV4OLpX7B7-Lthy1j14lzgJzrQZGAp3jaW7sDds6ktgD8kdQGOfbOhMHYglU9RFXF7o2HlMyeHwGGJTADPDk_8kbubKwBkFMGZUengq-olXHdgZKahiw47AU_o=]

- SpectraBase. (n.d.). H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. Retrieved from SpectraBase. [https://vertexaisearch.cloud.google.

- Ambeed.com. (n.d.). 479613-16-6 | this compound. Retrieved from Ambeed.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSgCuQ7ZRKOJOMi9W0tS1n_IRjib7nhRIcI1Kgp1_QZeOAQMkjAnx0u2NmjBDLRRAnFyEC_eRpB8Mal8iRVq_c8whiNlNOQuVqgdWVoeZQHUQ_a7XG6uJftfzZh1oE8L0GJ0Mj6MNWG4ekZw==]

- SpectraBase. (n.d.). C-13 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. Retrieved from SpectraBase. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMdfvlZn-C7Ttk5zUvvrtQpa5qcU8hKfjWxFxGUaMeLHJnsssOz-yfwKU0XzTLb2rDbHL6BQlDbEkuv68VfWpwJ6l3-nGw-ffEbYo4bdkJzUZozts4yo55WUhnhY862l0o7-8GUwroh3U5LDJEo_dla3Qffq5gVlr35fo60mXa_Zylg0EmJ9NZOm8cnQ==]

- The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature [Supporting Information]. Retrieved from The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEFsQKu1aRsdkgVgxcftQmAnTrMI_oxSAZrwkiYgKQZgsviciXYAcWrbj7TA4qxfUwfHU_bPrYhxdUcGb-IGyYY1xbzvA-90EeopY7-mur5WllwOt8rwRY4nYUy-8SbncRFwpBYBZAWDL-wcD10KDBxfBpJkVuGw==]

- BenchChem. (2025). A Spectroscopic Showdown: Unraveling the Isomers of 6-Chloro-4-methoxynicotinaldehyde. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELrYKlvX-CbQxYs_-Gd8JEX4qkYjm-yahSF96OJxk1bjMG54PkShC7WeONz3h8On61u4E4YQQh_6O4uayGKml2BepS19irxRaSyjyRsOWw3hnhW_TlWDKtmmUvZ5Eg3CB4NDmp0u5eCfjAoflm4I5cl8hZRP-qApUiOyfVsLgrKDxATFHgDdxcafO-FwN-a-y3DL0db3llFtbHsDVTRc8Ry9aNTcV8UPm4c8C-BE9Cv3M=]

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2,4,6-Trichloronicotinaldehyde: A Technical Guide. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG43ewomJGId6QEXCB6R8ZsAz3VOE_8u8Q5TWj2BftHYzACY9tN-zxG9i9O0Z-B1FakHXDo8uCxPmBF2-boZB6jfwVaQniX-G-9UImGOTdw8JK8H_KRCF9x1KMnQctJFkNvhl2pPfPJ_vWIOL5pq4Fpporwr4z_FKxXRFqT2kH6GOVmpaOy8J5oJBeFQuMTYgVlg7lAsd8imzjhQgs6FOIdIduK5pFmIuVuS2iNqBMGfB5dLI=]

- Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLZ3gDl62BGv2YFIOEHeXrrNopoV1nDqbP2WQlWc00grd_VmAmayeJOjGvJocIbQLJ7yZUZO-ndovOmnIgdF_l1qOamGGisOTCs8Hb3kc3nw3MdN_5asG8HPS12pbQ6YfvzNSc62xe2pxnQukmCKgL-4uI9Xe0mXdvgeNGuwCSJ2K_3ma7D7WYerlzCmsy]

- Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF95ksRiOCBUO6HfkHMhTd4lZ-tDjNCaPsGae78aZ-t0vJhmODwY5g4S9fM_U-pZKvL6JD_xvF6alQdTXVqh93IiW-ZQSB5Qn7DA9k8fWVxwjlw3RkXUbDnroUoNmI_FMDS9O1F2aSaxks9TNVSpLbyCdxNqlQYj9hqgj-Z1ZAHYeaIjw4wmbrSXLP210ibFO_emtWMeQYMBlrN11i3BzrF7JjSvfo-U-EqnvihZZP_OcdHDsfCj0vQSul_DWY2Zax2eGzKkBNFrWlGQcVxfSoSlOqLy2FaXuLu2Q==]

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJg62FM3W1QjeYdF-S23DhtbxbncB4FFJ-Fn1jamqwrAklf1_JBeS_oKDeOUn0LpvquApoN2oRALcjLNS-0P1dhpeEhLoJb8uAJ09U37cXsdWLgVoKjzWy2cTJipwiRqcmUSrWzccd8Jd8Rp2ILL-hnkIC0H1RytQrHjAVAw1r4v0y3z1FCJmajDs=]

- Harrick Scientific Products Inc. (n.d.). ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Retrieved from Harrick. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERS5A_MOd1lnpfrKXQLuzE24GPCyjgPAcfN6AAk790OBmiKTZnONXh5GIQKBFeWe_6xh05au3qXkLfAVOWd8no_cWIthdwf3Z4-atzfZPGDwHd9QvO3aDfZtAF9NA0M1oG7gZeEnxbJj-WOO3W9m5iKnO9sa0PnKI5h8zqxNgp]

Sources

- 1. 479613-16-6 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. C-13 NMR Spectrum [acadiau.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. harricksci.com [harricksci.com]

- 10. rsc.org [rsc.org]

Quantum Chemical Blueprint for 2-Chloro-6-methylisonicotinaldehyde: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive technical framework for conducting and interpreting quantum chemical calculations on 2-Chloro-6-methylisonicotinaldehyde, a substituted pyridine derivative with potential applications in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the foundational electronic and structural properties of such a molecule is paramount for rational drug design and lead optimization. Quantum chemical calculations offer a powerful, non-experimental avenue to elucidate these properties, thereby guiding synthetic efforts and accelerating the discovery pipeline.[1]

This document eschews a rigid, templated approach in favor of a logical narrative that mirrors the computational research process. We will delve into the why behind methodological choices, ensuring that each step is a self-validating component of a robust theoretical protocol. While specific experimental data for this compound is not extensively available in public domains, this guide establishes a rigorous computational protocol based on well-documented studies of analogous substituted pyridines and aldehydes.[2]

Foundational Principles: Why Employ Quantum Chemistry?

Substituted pyridines are a cornerstone in pharmaceutical development, and their biological activity is intrinsically linked to their three-dimensional structure and electronic landscape.[2] The strategic placement of chloro, methyl, and aldehyde groups on the isonicotinaldehyde scaffold significantly influences properties such as:

-

Reactivity: The electron-withdrawing nature of the chlorine and aldehyde groups, contrasted with the electron-donating methyl group, creates a unique electronic profile that dictates how the molecule interacts with biological targets.

-

Intermolecular Interactions: Understanding the molecule's electrostatic potential is key to predicting its binding affinity and orientation within a protein's active site.

-

Spectroscopic Signature: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization and identification of synthetic intermediates and the final product.

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a robust framework for accurately predicting these properties, offering insights that are often challenging and time-consuming to obtain experimentally.[2]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a standard and effective workflow for the quantum chemical analysis of this compound using DFT.

Figure 1: A generalized workflow for the quantum chemical analysis of a small organic molecule.

Step 1: In Silico Model Preparation

The initial step involves constructing the 3D structure of this compound using molecular modeling software. It is crucial to ensure correct atom connectivity and a reasonable initial geometry to facilitate the subsequent optimization process.

Step 2: Geometry Optimization

The objective of geometry optimization is to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent calculations are dependent on an accurately optimized structure.

Protocol:

-

Method Selection: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for molecules of this size. The B3LYP hybrid functional is a robust and widely used choice for organic molecules. For potentially improved accuracy, especially with halogenated compounds, the M06-2X functional can also be considered.

-

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is a suitable choice. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, particularly for the electronegative chlorine and oxygen atoms, while the polarization functions (d,p) allow for greater flexibility in describing the shape of the electron orbitals.

-

Execution: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is reached.

Step 3: Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometry for two primary reasons:

-

Verification of the Minimum Energy Structure: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable conformation, necessitating further geometry optimization.

-

Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies correspond to the vibrational modes of the molecule and can be used to generate a theoretical IR spectrum. This is invaluable for comparison with experimental data.

Protocol:

-

Methodology: The frequency calculation is typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.

-

Analysis: The output will provide a list of vibrational frequencies and their corresponding IR intensities. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method. For B3LYP/6-311++G(d,p), a scaling factor of approximately 0.96-0.98 is often used for vibrational frequencies.

Step 4: Electronic Property Calculations

With a validated minimum energy structure, a range of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic characteristics.

Protocol:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and can be used to predict the electronic absorption spectrum.

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around the molecule. This is crucial for understanding intermolecular interactions, as it highlights regions of positive (electrophilic) and negative (nucleophilic) potential.

-

NMR Shielding Tensors: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These theoretical values can be compared to experimental data to aid in spectral assignment.

Analysis and Interpretation of Results

The true value of quantum chemical calculations lies in the interpretation of the generated data.

Structural Parameters

The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography for similar compounds to validate the computational model.

| Parameter | Expected Value (Å or °) | Rationale |

| C-Cl Bond Length | ~1.74 | Typical for a chloro-substituted aromatic ring. |

| C=O Bond Length | ~1.21 | Characteristic of an aldehyde carbonyl group. |

| Pyridine Ring Angles | ~120° | Indicative of sp² hybridization, with slight distortions due to substituents. |

Table 1: Predicted key structural parameters for this compound based on DFT calculations and data from analogous structures.

Spectroscopic Signatures

The calculated spectra provide a powerful tool for structural elucidation.

| Spectroscopic Feature | Predicted Wavenumber/Shift | Interpretation |

| IR: C=O Stretch | ~1700-1720 cm⁻¹ | A strong, characteristic absorption for the aldehyde carbonyl group.[3] |

| IR: C-Cl Stretch | ~700-800 cm⁻¹ | A moderate to strong absorption in the fingerprint region. |

| ¹H NMR: Aldehyde H | ~9.8-10.2 ppm | A highly deshielded proton due to the electronegativity of the oxygen atom. |

| ¹³C NMR: Carbonyl C | ~190-195 ppm | A characteristic downfield shift for an aldehyde carbonyl carbon. |

Table 2: Predicted key spectroscopic features for this compound.

Reactivity Descriptors

The electronic properties provide insights into the molecule's chemical behavior.

Figure 2: Relationship between calculated electronic properties and predicted chemical reactivity.

-

HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for nucleophilic (HOMO) and electrophilic (LUMO) attack. For this compound, the LUMO is expected to be localized on the pyridine ring and the aldehyde group, making these sites susceptible to nucleophilic attack.

-

MEP Map: The MEP map will likely show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde, indicating their nucleophilic character. Conversely, the hydrogen of the aldehyde group and the carbon of the carbonyl will exhibit positive potential, highlighting their electrophilic nature.

Conclusion: From In Silico to the Laboratory

The quantum chemical calculations detailed in this guide provide a robust theoretical foundation for understanding the structure, properties, and reactivity of this compound. This in silico data serves as a valuable predictive tool to guide synthetic strategies, interpret experimental spectroscopic data, and inform the rational design of novel drug candidates. By integrating these computational insights into the drug discovery workflow, researchers can make more informed decisions, ultimately saving time and resources in the quest for new therapeutic agents.

References

-

RASAYAN Journal of Chemistry. (n.d.). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan J. Chem. Retrieved from [Link]

- Google Patents. (n.d.). CN104478795A - Preparation method of 2-chloro nicotinaldehyde. Google Patents.

-

National Institutes of Health. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. ACS Omega. Retrieved from [Link]

- Google Patents. (n.d.). WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene. Google Patents.

-

De Gruyter. (2025). DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. De Gruyter. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2020). Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. The Journal of Physical Chemistry A. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. UCLA Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Chloro-6-methylisonicotinaldehyde

Abstract

2-Chloro-6-methylisonicotinaldehyde is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its synthetic versatility stems from two key reactive sites: the chloro-substituted C2 position on the pyridine ring and the electrophilic aldehyde group at the C4 position. This technical guide provides an in-depth analysis of the reactivity of the aldehyde moiety, framed within the electronic context of the substituted pyridine ring. We will explore the underlying principles governing its electrophilicity and detail its participation in a range of canonical aldehyde transformations, including condensation, oxidation, and reduction reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of complex molecular architectures.

Molecular Structure and Electronic Landscape

The reactivity of the aldehyde group in this compound cannot be understood in isolation. It is intrinsically governed by the electronic interplay of the substituents on the pyridine ring.

The core pyridine structure is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M).[1][2] This foundational electron deficiency is further modulated by the substituents at the C2 and C6 positions.

-

2-Chloro Group: The chlorine atom is strongly electron-withdrawing via the inductive effect (-I) due to its electronegativity. While it possesses lone pairs capable of resonance donation (+M), the inductive effect is generally dominant in influencing the reactivity of aromatic rings.[3]

-

6-Methyl Group: The methyl group is a weak electron-donating group (+I), which slightly counteracts the electron-withdrawing nature of the ring.

-

4-Aldehyde Group: The aldehyde group is a strong electron-withdrawing group (-I, -M), further depleting the electron density of the pyridine ring.

Cumulatively, the pyridine nitrogen and the chloro and aldehyde substituents render the carbonyl carbon of the aldehyde group highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.

Core Reactivity of the Aldehyde Group

The enhanced electrophilicity of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack. This reactivity profile enables several high-yield transformations crucial for molecular elaboration.

Condensation Reactions

Condensation reactions are powerful C-C bond-forming strategies that proceed via initial nucleophilic addition to the aldehyde, followed by dehydration.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malonic esters, cyanoacetic acid), catalyzed by a weak base.[4] The base facilitates the deprotonation of the active methylene compound to form a stabilized enolate, which then acts as the nucleophile.[5]

Exemplary Protocol: Knoevenagel Condensation with Diethyl Malonate

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq), diethyl malonate (1.1 eq), and anhydrous toluene (to achieve a 0.5 M concentration).

-

Catalyst Addition: Add piperidine (0.1 eq) to the stirred solution.

-

Causality: Piperidine is a sufficiently mild base to deprotonate the diethyl malonate without promoting self-condensation of the aldehyde.[4]

-

-

Reaction Execution: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

-

Causality: The Dean-Stark trap facilitates the removal of water, the byproduct of the condensation, driving the reaction equilibrium towards the product in accordance with Le Châtelier's principle.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Self-Validation: The acidic wash removes the basic catalyst (piperidine), and the bicarbonate wash removes any unreacted acidic starting materials.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired α,β-unsaturated product.

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[6][7] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to form the alkene and a very stable triphenylphosphine oxide byproduct, the latter being the thermodynamic driving force for the reaction.[8]

Exemplary Protocol: Synthesis of a Vinyl-Pyridine Derivative

-

Ylide Generation: In a flame-dried, two-necked flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq) dropwise. Allow the resulting bright yellow or orange mixture to stir at 0 °C for 30 minutes to ensure complete ylide formation.[9][10]

-

Causality: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt, which can be significantly less acidic than typical active methylene compounds.[6]

-

-

Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction via TLC for the disappearance of the aldehyde.

-

Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. The major byproduct, triphenylphosphine oxide, can often be removed via precipitation or column chromatography on silica gel.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-chloro-6-methylisonicotinic acid, a valuable intermediate for amide bond formation.

Exemplary Protocol: Manganese Dioxide Oxidation

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.[11]

-

Oxidant Addition: Add activated manganese dioxide (MnO₂, 5-10 eq by weight).

-

Causality: MnO₂ is a mild and selective oxidant for allylic, benzylic, and heterocyclic alcohols and aldehydes. Using a large excess ensures the reaction goes to completion.[11]

-

-

Reaction Execution: Stir the suspension vigorously at reflux for 12-24 hours.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture and filter it through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with DCM.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid, which can be purified by recrystallization or chromatography.

Reduction to Alcohol

The aldehyde can be selectively reduced to the primary alcohol, (2-chloro-6-methylpyridin-4-yl)methanol, without affecting the chloro substituent or the aromatic ring.

Exemplary Protocol: Sodium Borohydride Reduction

-